5-Methyl-2-nitropyridine

Description

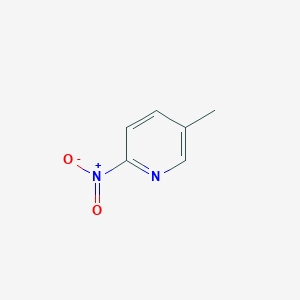

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISOVIVSROCTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292080 | |

| Record name | 5-Methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-38-0 | |

| Record name | 5-Methyl-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1074-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methyl-2-nitropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF5YE2K9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-2-nitropyridine for Researchers and Drug Development Professionals

Abstract

5-Methyl-2-nitropyridine, identified by its CAS number 1074-38-0 , is a pivotal heterocyclic building block in modern organic synthesis.[1] Its strategic placement of a methyl group and a nitro functionality on the pyridine scaffold imparts a unique reactivity profile, making it an invaluable intermediate in the development of novel pharmaceutical agents and agrochemicals. The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the pyridine ring, activating it for a range of chemical transformations. This guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed spectral analysis, validated synthetic protocols, key chemical reactions, and safety and handling procedures, tailored for professionals in research and drug development.

Core Molecular Identity and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a white to yellow powder.[2] A thorough understanding of its fundamental properties is crucial for its effective application in synthetic chemistry.

Key Identifiers

-

CAS Number: 1074-38-0[1]

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Nitro-5-picoline, 6-Nitro-3-picoline[3]

-

Molecular Formula: C₆H₆N₂O₂[1]

-

Molecular Weight: 138.12 g/mol [1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for reaction planning, purification, and formulation development.

| Property | Value | Source(s) |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 93.0 to 97.0 °C | |

| Boiling Point | 283.7 °C at 760 mmHg (Predicted) | |

| Density | 1.246 g/cm³ (Predicted) | |

| Solubility | Generally soluble in organic solvents. | [4] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in synthetic chemistry. The following section details the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals, five for the aromatic carbons of the pyridine ring and one for the methyl carbon. The carbon attached to the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch: ~3000-2850 cm⁻¹

-

Aromatic C=C and C=N stretching: ~1600-1475 cm⁻¹

-

Asymmetric N-O stretch (NO₂): ~1550–1475 cm⁻¹ (strong)[5]

-

Symmetric N-O stretch (NO₂): ~1360–1290 cm⁻¹ (strong)[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is influenced by the stability of the pyridine ring and the presence of the nitro and methyl groups.

Synthesis and Purification Protocols

The reliable synthesis of this compound is a critical first step for its subsequent use. The most common laboratory-scale synthesis involves the direct nitration of 3-methylpyridine (3-picoline).

Synthesis of this compound via Nitration

This protocol details a common method for the nitration of 3-methylpyridine. The reaction must be performed with caution due to the use of strong acids and the exothermic nature of the reaction.

Diagram of Synthetic Pathway

Caption: Nitration of 3-methylpyridine to yield this compound.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add a cooled mixture of concentrated sulfuric acid.

-

Addition of Substrate: Slowly add 3-methylpyridine to the stirred, cooled acid mixture, ensuring the temperature is maintained below 10 °C.

-

Nitration: Add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise to the reaction flask, maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature until analysis (e.g., by TLC or GC) indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electron-withdrawing nitro group, which makes the pyridine ring electron-deficient. This electronic characteristic is the cornerstone of its utility in organic synthesis.

Reduction of the Nitro Group

A primary transformation of this compound is the reduction of the nitro group to an amine, yielding 5-methyl-2-aminopyridine. This product is a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry.[6]

Diagram of Reduction Pathway dot digraph "Reduction of this compound" { graph [fontname="Arial", label="Figure 2: Reduction to 5-Methyl-2-aminopyridine", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

"this compound" [fillcolor="#FFFFFF"]; "5-Methyl-2-aminopyridine" [fillcolor="#FFFFFF"];

"this compound" -> "5-Methyl-2-aminopyridine" [label="[H] (e.g., H₂, Pd/C)"]; }

References

- 1. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 5-Methyl-2-nitropyridine: Molecular Formula and Weight

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-nitropyridine, identified by the CAS Number 1074-38-0, is a substituted pyridine derivative that serves as a vital building block in organic synthesis.[] Its unique structure, featuring a pyridine ring functionalized with both a methyl and a nitro group, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its fundamental chemical properties, starting with the precise molecular formula and weight, is a critical first step for any quantitative application, from reaction stoichiometry to the preparation of analytical standards. This guide provides a detailed examination of these core characteristics.

Core Molecular Attributes

The foundational identity of any chemical compound lies in its molecular formula and weight. These values are indispensable for stoichiometric calculations, solution preparation, and analytical characterization.

Molecular Formula: C₆H₆N₂O₂

The molecular formula for this compound is C₆H₆N₂O₂.[2][3][4][5] This notation precisely defines the elemental composition of a single molecule, indicating that it is composed of:

-

Six Carbon (C) atoms

-

Six Hydrogen (H) atoms

-

Two Nitrogen (N) atoms

-

Two Oxygen (O) atoms

This formula is the cornerstone for determining the compound's molecular weight and provides insight into its structural framework.

Molecular Weight: 138.12 g/mol

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[4] For this compound, this is calculated to be approximately 138.12 g/mol .[3][4][5][6] This value is crucial for converting between mass and moles, a fundamental requirement for any chemical reaction or solution preparation.

The table below provides a detailed breakdown of the molecular weight calculation based on the standard atomic weights of each element.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 138.126 |

Note: The commonly cited molecular weight is 138.12 g/mol , which is a rounded value from the more precise calculation of 138.126 g/mol .[2]

Structural Representation

The connectivity of the atoms defined in the molecular formula is visualized in the chemical structure. The IUPAC name, this compound, specifies a pyridine ring with a methyl group at position 5 and a nitro group at position 2.

Caption: Chemical structure of this compound.

Experimental Protocol: Preparation of a Standard Solution

The accuracy of the molecular weight is paramount in experimental settings. A common application is the preparation of a standard solution with a precise molar concentration, which serves as a calibrant in analytical techniques like HPLC or as a reagent in a controlled reaction.

Objective: To prepare a 100 mL solution of 10 mM this compound in Acetonitrile.

Methodology:

-

Mass Calculation: The first step is to calculate the required mass of the compound using its molecular weight.

-

Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Calculation: Mass = (0.010 mol/L) x (0.100 L) x (138.12 g/mol ) = 0.13812 g

-

Therefore, 138.12 mg of this compound is required.

-

-

Weighing: Using an analytical balance, accurately weigh approximately 138 mg of this compound (a crystalline powder, often white to yellow in color) onto weighing paper.[7][8] Record the exact mass to four decimal places.

-

Dissolution: Carefully transfer the weighed powder into a 100 mL volumetric flask. Use a small amount of acetonitrile to rinse the weighing paper and ensure the complete transfer of the solid into the flask.

-

Solubilization: Add approximately 50-70 mL of acetonitrile to the flask. Swirl gently or sonicate until all the solid has completely dissolved.

-

Dilution to Volume: Once dissolved, carefully add acetonitrile up to the 100 mL calibration mark on the volumetric flask. The bottom of the meniscus should align perfectly with the mark.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and the concentration is uniform.

This self-validating protocol ensures that the final concentration is known with high precision, as it is based on the accurately weighed mass and the certified volume of the flask. This precision is fundamentally reliant on the correct molecular weight of this compound.

Caption: Workflow for preparing a standard chemical solution.

Conclusion

The molecular formula (C₆H₆N₂O₂) and molecular weight (138.12 g/mol ) of this compound are fundamental constants that underpin its use in scientific research and development. An accurate understanding and application of these values are essential for ensuring the precision, reproducibility, and validity of experimental results, from synthetic chemistry to quantitative analysis.

References

- 2. This compound | CAS 1074-38-0 [matrix-fine-chemicals.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1074-38-0 | FM32781 | Biosynth [biosynth.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 1074-38-0 [sigmaaldrich.com]

- 8. 2-NITRO-5-METHYLPYRIDINE | 1074-38-0 [chemicalbook.com]

A Whitepaper on the Electrophilic Nitration of 3-Methylpyridine: Mechanisms, Regioselectivity, and Synthetic Protocols

Abstract

The introduction of a nitro group onto a pyridine scaffold is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. However, the inherent electron-deficient nature of the pyridine ring presents significant challenges to classical electrophilic aromatic substitution (EAS). This technical guide provides an in-depth analysis of the electrophilic nitration of 3-methylpyridine (3-picoline), a substrate of considerable industrial importance.[1] We will dissect the intricate interplay between the deactivating, meta-directing pyridinium nitrogen and the activating, ortho/para-directing methyl group. Through a detailed mechanistic exploration, supported by resonance theory and stability analysis of reaction intermediates, this paper elucidates the principles governing the regioselectivity of the reaction. Furthermore, we present validated, step-by-step experimental protocols for direct nitration, the strategic use of N-oxides to modulate reactivity and directing effects, and alternative methodologies, offering researchers a comprehensive toolkit for this challenging but vital transformation.

Introduction: The Challenge of Pyridine Nitration

The Pyridine Ring: An Electron-Deficient Heterocycle

Unlike benzene, the pyridine ring is significantly less reactive towards electrophiles.[2] The primary reason is the presence of the nitrogen atom, which is more electronegative than carbon. This electronegativity exerts a powerful inductive electron-withdrawing effect (-I) on the ring, reducing its electron density and thus its nucleophilicity.[3] Resonance analysis further reveals that the nitrogen atom delocalizes the ring's π-electrons, placing partial positive charges at the C-2 (ortho) and C-4 (para) positions, further disfavoring electrophilic attack at these sites.[3]

The Compounding Effect of Acidic Nitrating Conditions

Standard nitration protocols employ a mixture of concentrated nitric acid and sulfuric acid.[4] These strongly acidic conditions protonate the basic nitrogen atom of the pyridine ring, converting it into a pyridinium cation.[3][5] This positive charge dramatically amplifies the electron-withdrawing nature of the nitrogen, rendering the ring even more deactivated towards attack by the electrophile (the nitronium ion, NO₂⁺).[3] Consequently, direct nitration of pyridine requires extremely vigorous conditions and often results in very low yields, making the reaction synthetically impractical in many cases.[6]

Directing Effects in 3-Methylpyridine: A Tale of Two Substituents

The nitration of 3-methylpyridine is a classic case study in competing directing effects. The outcome of the reaction is dictated by the combined influence of the deactivating pyridinium nitrogen and the activating methyl group.

The Pyridinium Nitrogen: A Potent Meta-Director

As established, the positively charged nitrogen atom in the pyridinium ion is a strong deactivating group. In electrophilic aromatic substitution, such groups direct incoming electrophiles to the meta position (C-3 and C-5). This is because attack at the ortho (C-2, C-6) or para (C-4) positions would create a highly unstable resonance intermediate where the positive charge is placed directly on the already electron-deficient, positively charged nitrogen atom.[2][3][7]

The C-3 Methyl Group: An Activating Ortho/Para-Director

Conversely, the methyl group at the C-3 position is an activating group. It donates electron density to the ring through both an inductive effect (+I) and hyperconjugation, making the ring more nucleophilic than the parent pyridinium ion.[8][9] Activating groups direct incoming electrophiles to the positions ortho (C-2, C-4) and para (C-5) relative to themselves.

Predicted Regioselectivity

The confluence of these effects is summarized in the table below. The positions are evaluated based on the influence of both the nitrogen (directing meta) and the methyl group (directing ortho/para).

| Position of Attack | Influence of Nitrogen (-N⁺H-) | Influence of Methyl (-CH₃) | Combined Effect |

| C-2 | Ortho (Strongly Disfavored) | Ortho (Favored) | Competing effects; highly deactivated position. |

| C-4 | Para (Strongly Disfavored) | Ortho (Favored) | Competing effects; highly deactivated position. |

| C-5 | Meta (Favored) | Para (Favored) | Synergistic; predicted to be a major product. |

| C-6 | Ortho (Strongly Disfavored) | Meta (Neutral) | Strongly disfavored by the nitrogen. |

Based on this analysis, electrophilic attack is most likely to occur at the C-5 position , where the directing effects of both groups are in agreement and the destabilizing influence of the pyridinium nitrogen is minimized. Attack at C-2 and C-4 is also possible, as they are activated by the methyl group, but will be significantly hampered by being ortho/para to the deactivating nitrogen.

Mechanistic Deep Dive: The Path to Nitration

The mechanism of electrophilic nitration proceeds through three fundamental stages: generation of the electrophile, attack by the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or Wheland intermediate), and subsequent deprotonation to restore aromaticity.[10][11] The regioselectivity is determined by the relative stability of the sigma complex formed during the rate-determining step.[12]

Step 1: Generation of the Nitronium Ion (NO₂⁺)

Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion.[4]

Figure 1: Generation of the nitronium ion electrophile.

Step 2: Electrophilic Attack and Sigma Complex Stability

The nitronium ion attacks the π-system of the 3-methylpyridinium ring. The stability of the resulting intermediate dictates the major product.

Figure 2: Possible sites for electrophilic attack on 3-methylpyridinium.

-

Attack at C-2 and C-4 (Disfavored): As shown in the resonance diagrams below, attack at positions ortho or para to the nitrogen leads to a resonance contributor where the positive charge resides on the nitrogen. This is electrostatically highly unfavorable and severely destabilizes the intermediate.

Figure 3: Unstable resonance forms for C-2 and C-4 attack.

-

Attack at C-5 (Favored): Attack at the C-5 position, which is meta to the nitrogen, yields a sigma complex where the positive charge is delocalized over three carbon atoms without ever being placed on the nitrogen. Furthermore, one of the key resonance structures places the carbocation at C-3, directly adjacent to the electron-donating methyl group, which provides additional stabilization. This makes the C-5 intermediate the most stable.

Figure 4: Stable resonance contributors for the C-5 sigma complex.

Step 3: Deprotonation and Product Formation

A weak base in the mixture, such as water or the bisulfate anion (HSO₄⁻), removes a proton from the carbon bearing the nitro group, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.

Experimental Observations and Product Distribution

Experimental evidence confirms the theoretical analysis. Direct nitration of 3-methylpyridine predominantly yields a mixture of 3-methyl-2-nitropyridine and 3-methyl-5-nitropyridine .[13][14][15]

-

3-Methyl-5-nitropyridine is often the major product, consistent with it being the thermodynamically most stable outcome, as its formation proceeds through the most stable sigma complex.[14]

-

The formation of significant amounts of 3-methyl-2-nitropyridine indicates that the reaction is under a degree of kinetic control.[15] The C-2 position is highly activated by the ortho-methyl group, which can accelerate the rate of attack at this position despite the electronic penalty imposed by the adjacent nitrogen.

Synthetic Protocols and Methodologies

Given the challenges, several strategies have been developed for the effective nitration of 3-methylpyridine.

Protocol 1: Direct Nitration with Mixed Acid

This method leverages harsh conditions to overcome the deactivated nature of the ring. It is often non-selective and can lead to oxidation and degradation byproducts.

Methodology:

-

Caution: This reaction is highly exothermic and evolves toxic gases. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄, ~5 equivalents), cooled in an ice-salt bath to 0 °C, slowly add 3-methylpyridine (1 equivalent).

-

Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, ~1.5 equivalents) to concentrated sulfuric acid (~3 equivalents) at 0 °C.

-

Add the nitrating mixture dropwise to the 3-methylpyridine solution, ensuring the internal temperature does not exceed 10-15 °C.

-

After the addition is complete, the reaction is typically heated to a higher temperature (e.g., 60-100 °C) for several hours to drive the reaction to completion.[16]

-

The reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The acidic solution is neutralized with a base (e.g., NaOH or Na₂CO₃) to precipitate the crude product.

-

The product mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) and purified by column chromatography to separate the isomers.

Protocol 2: The N-Oxide Strategy for Enhanced Reactivity and Regioselectivity

A superior strategy involves the initial oxidation of 3-methylpyridine to its N-oxide. The N-oxide group is strongly activating and directs electrophilic attack to the C-4 (para) position. The resulting nitro-N-oxide can then be deoxygenated to yield the desired nitropyridine.[17] This method provides access to the 3-methyl-4-nitropyridine isomer, which is not accessible via direct nitration.

Figure 5: Workflow for the synthesis of 3-methyl-4-nitropyridine via the N-oxide route.

Methodology (Synthesis of 3-Methyl-4-nitropyridine-1-oxide): [17]

-

Oxidation: 3-Methylpyridine (1 mole) is dissolved in glacial acetic acid. 30% Hydrogen peroxide is added, and the mixture is heated (e.g., 70-80 °C) for several hours. The solvent is removed under reduced pressure to yield 3-methylpyridine-1-oxide.

-

Nitration: The crude 3-methylpyridine-1-oxide is dissolved in a large excess of concentrated sulfuric acid. Potassium nitrate is added portion-wise while maintaining a controlled temperature. The mixture is then heated (e.g., 100 °C) until the reaction is complete.

-

Workup: The reaction is cooled and poured onto ice, then neutralized with a base like sodium carbonate to precipitate the product, 3-methyl-4-nitropyridine-1-oxide.

-

Deoxygenation: The purified N-oxide is treated with a deoxygenating agent like phosphorus trichloride (PCl₃) in a solvent like chloroform to yield the final 3-methyl-4-nitropyridine.

Conclusion

References

- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. How would the reactivity of pyridine toward electrophilic substitution ch.. [askfilo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 12. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. 3-Methyl-5-nitropyridine | 6960-20-9 | GAA96020 [biosynth.com]

- 15. 3-Methyl-2-nitropyridine | 18368-73-5 | NM67852 [biosynth.com]

- 16. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Solubility of 5-Methyl-2-nitropyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 5-Methyl-2-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the current gap in publicly available quantitative solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine its solubility in various organic solvents. By integrating theoretical principles with actionable experimental protocols, this guide serves as a self-validating system for generating reliable solubility data, crucial for process development, formulation, and quality control.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of modern chemical and pharmaceutical development. It is a critical physicochemical parameter that dictates the design and optimization of reaction conditions, purification strategies, and the ultimate formulation of a drug product. A thorough understanding of a compound's solubility behavior in different organic solvents is paramount for ensuring efficient synthesis, achieving desired purity levels, and developing stable and bioavailable formulations.

This compound (CAS No: 1074-38-0) is a pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a pyridine ring substituted with a methyl and a nitro group, imparts a specific polarity and potential for intermolecular interactions that govern its solubility. This guide will delve into the theoretical underpinnings of its solubility and provide robust experimental frameworks for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 94-95 °C | |

| Polar Surface Area | 58.7 Ų | [1] |

| XLogP3 | 1.5 | [1] |

The presence of the nitro group and the nitrogen atom in the pyridine ring contributes to the molecule's polarity and its capacity for forming dipole-dipole interactions and acting as a hydrogen bond acceptor. The methyl group, being nonpolar, will influence its interactions with nonpolar solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting the solubility of a compound in various solvents. The Hansen Solubility Parameters (HSP) model is a particularly effective approach, based on the principle that "like dissolves like."[2] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from atomic interactions.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Accounting for hydrogen bond donor and acceptor interactions.

Each molecule (solute and solvent) can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. The closer the coordinates of the solute and solvent in this space, the higher the likelihood of dissolution. The distance (Ra) between the solute and solvent in Hansen space is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [2]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, better solubility.

While the specific Hansen Solubility Parameters for this compound are not readily published, they can be estimated using group contribution methods. However, for practical application, one can utilize the known HSP of various organic solvents to select a range of potential candidates for experimental determination. A smaller difference between the predicted parameters of this compound and the known parameters of a solvent suggests a higher probability of good solubility.

Table 2: Hansen Solubility Parameters for Common Organic Solvents (at 25 °C) [3][4]

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| 1,4-Dioxane | 19.0 | 1.8 | 7.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Experimental Determination of Solubility

Given the absence of published quantitative solubility data for this compound, this section provides detailed, field-proven protocols for its determination. The following methods are robust, reliable, and can be implemented in a standard research laboratory.

Gravimetric Method

The gravimetric method is a classic and straightforward technique for determining solubility.[5][6][7] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the mixture by shaking or stirring at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. Temperature control is critical as solubility is temperature-dependent.

-

-

Separation of Undissolved Solute:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in terms of mass of solute per volume of solvent (e.g., mg/mL) or as a weight/weight percentage.

-

Caption: Workflow for the Gravimetric Solubility Determination Method.

UV/Vis Spectrophotometric Method

For compounds that possess a chromophore and absorb ultraviolet or visible light, UV/Vis spectrophotometry offers a rapid and sensitive method for solubility determination.[8][9] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol:

-

Determination of Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute, known concentration solution of this compound in the chosen solvent.

-

Scan the solution using a UV/Vis spectrophotometer to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Caption: Workflow for the UV/Vis Spectrophotometric Solubility Determination Method.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical, step-by-step experimental protocols to empower researchers to generate this critical data. The application of Hansen Solubility Parameters can aid in the rational selection of solvents for experimental investigation. The detailed gravimetric and UV/Vis spectrophotometric methods offer robust and reliable means to quantitatively determine the solubility of this compound.

The generation and dissemination of such solubility data will be of immense value to the scientific community, particularly for those in pharmaceutical and agrochemical research and development. It will facilitate more efficient process design, optimization of purification methods, and the development of stable and effective formulations.

References

- 1. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scirp.org [scirp.org]

- 9. ingentaconnect.com [ingentaconnect.com]

5-Methyl-2-nitropyridine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-nitropyridine

Abstract: This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of this compound (CAS No: 1074-38-0). Aimed at researchers, chemists, and drug development professionals, this document details the expected spectral data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the principles behind each technique, provide detailed experimental protocols for data acquisition, and interpret the resulting spectral features to build a complete analytical profile of the molecule. This guide serves as a practical reference for confirming the identity, purity, and structure of this compound in a research or quality control setting.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₆H₆N₂O₂.[1] As a functionalized heterocyclic compound, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The precise arrangement of the methyl and nitro groups on the pyridine ring dictates its reactivity and physicochemical properties.

Chemical Identity:

-

IUPAC Name: this compound[1]

-

CAS Number: 1074-38-0[1]

-

Molecular Formula: C₆H₆N₂O₂[1]

-

Molecular Weight: 138.12 g/mol [1]

-

Appearance: White to yellow crystalline powder

Given its role as a synthetic intermediate, rigorous structural confirmation is paramount to ensure the integrity of downstream processes and final products. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous "fingerprint" of the molecule's structure. This guide outlines the expected outcomes from the three primary spectroscopic techniques: NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Principles of NMR for Structural Elucidation

In NMR, nuclei with a non-zero spin (like ¹H and ¹³C) are placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei absorb energy and "resonate" at specific frequencies. This resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.[2] For this compound, we expect distinct signals for the methyl protons and the three aromatic protons, as well as for the six unique carbon atoms.

Predicted ¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of chemically non-equivalent protons.

-

Methyl Protons (H-7): A singlet integrating to 3 protons, expected in the δ 2.0-3.0 ppm range. This region is characteristic of methyl groups attached to an aromatic ring.

-

Aromatic Protons (H-3, H-4, H-6):

-

H-3: This proton is adjacent to the strongly electron-withdrawing nitro group (NO₂), which will deshield it significantly, pushing its signal downfield. It is coupled to H-4, appearing as a doublet.

-

H-4: This proton is coupled to both H-3 and H-6. It will likely appear as a doublet of doublets.

-

H-6: This proton is adjacent to the ring nitrogen and ortho to the methyl group. It is expected to be the most upfield of the aromatic protons and will appear as a singlet or a very finely split doublet due to small long-range coupling.

-

Predicted ¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum will provide information on the carbon backbone. Due to the molecule's asymmetry, six unique carbon signals are expected.

-

Methyl Carbon (C-7): A signal in the upfield region, typically δ 15-25 ppm.

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): Five distinct signals in the aromatic region (δ 110-160 ppm).

-

C-2: The carbon directly attached to the nitro group will be significantly deshielded and appear far downfield.

-

C-5: The carbon bearing the methyl group.

-

The relative positions of C-3, C-4, and C-6 will be influenced by the combined electronic effects of the nitro and methyl substituents.

-

Tabulated Predicted NMR Data Summary

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | ~2.5 | Singlet (s) | 3H | -CH₃ (H-7) |

| Signal 2 | ~7.4 | Doublet (d) | 1H | H-4 |

| Signal 3 | ~8.3 | Doublet of Doublets (dd) | 1H | H-3 |

| Signal 4 | ~8.5 | Doublet (d) | 1H | H-6 |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Signal 1 | ~18 | -CH₃ (C-7) |

| Signal 2 | ~120 | C-3 |

| Signal 3 | ~130 | C-4 |

| Signal 4 | ~140 | C-6 |

| Signal 5 | ~145 | C-5 |

| Signal 6 | ~155 | C-2 |

Note: The predicted chemical shifts are estimates based on general principles and data from similar compounds. Actual experimental values may vary.

Experimental Protocol for NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Weigh approximately 10-20 mg of this compound.[3]

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The use of deuterated solvents is critical to avoid large solvent signals that would obscure the analyte's peaks.[4]

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[3]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H spectrum, typically requiring only a few scans. For the ¹³C spectrum, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Principles of IR for Functional Group Identification

Specific bonds within a molecule vibrate at characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the IR spectrum. The position of these absorption bands is indicative of the bond type and its chemical environment.[5] For this compound, we are particularly interested in the vibrations of the nitro group, the aromatic ring, and the C-H bonds.

IR Spectral Data & Interpretation

The key expected absorptions for this compound are:

-

Aromatic C-H Stretch: A group of peaks typically found just above 3000 cm⁻¹ (3000-3100 cm⁻¹).[6]

-

Aliphatic C-H Stretch: Absorptions from the methyl group, expected just below 3000 cm⁻¹ (2850-3000 cm⁻¹).[7]

-

Aromatic C=C and C=N Stretches: A series of medium to sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

Nitro (NO₂) Group Stretches: This is the most diagnostic feature. The nitro group gives rise to two strong, distinct absorptions:

Tabulated IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 3000-2850 | Medium | C-H Stretch | -CH₃ |

| 1600-1400 | Medium | C=C and C=N Stretches | Pyridine Ring |

| ~1550 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |

| ~1350 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) |

Experimental Protocol for IR Acquisition (Solid Sample)

Since this compound is a solid, a thin-film or KBr pellet method is appropriate. The thin-film method is often faster and simpler.

-

Sample Preparation: Place a small amount (~10-20 mg) of the crystalline sample into a small test tube or vial.

-

Dissolution: Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[8]

-

Film Casting: Using a pipette, transfer one or two drops of the solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[8]

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty instrument should be run first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For small, relatively volatile organic molecules, Electron Impact (EI) ionization is a standard and highly informative technique.

Principles of Electron Impact (EI) Mass Spectrometry

In EI-MS, the gaseous sample is bombarded by a high-energy electron beam (typically 70 eV).[9] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺˙).[9] The mass-to-charge ratio (m/z) of this ion provides the molecule's molecular weight. The excess energy imparted during ionization often causes the molecular ion to break apart into smaller, characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint.[9]

MS Spectral Data & Fragmentation Analysis

The mass spectrum of this compound (MW = 138.12) is expected to show a molecular ion peak at m/z = 138. The fragmentation will be driven by the presence of the labile nitro group and the stability of the aromatic ring.

-

Molecular Ion (M⁺˙): A peak at m/z = 138 .

-

Key Fragments:

-

m/z = 92: This prominent peak corresponds to the loss of a nitro group (•NO₂, 46 Da) from the molecular ion [M - 46]⁺. This is a very common fragmentation pathway for nitroaromatic compounds.[4][9]

-

m/z = 65: This fragment likely arises from the m/z 92 ion via the loss of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation of pyridine rings.

-

m/z = 39: A common small fragment in aromatic systems.

-

Tabulated MS Data Summary

| m/z | Proposed Identity | Plausible Origin |

| 138 | [C₆H₆N₂O₂]⁺˙ (Molecular Ion) | - |

| 92 | [C₆H₆N]⁺ | [M - NO₂]⁺ |

| 65 | [C₅H₄]⁺˙ | [M - NO₂ - HCN]⁺ |

| 39 | [C₃H₃]⁺ | Ring Fragmentation |

Data derived from PubChem CID 255070.[1]

Experimental Protocol for MS Acquisition (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to volatilize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is subjected to electron impact (EI) ionization at 70 eV.[9]

-

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary structural information. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS. Each method provides a unique and complementary piece of the puzzle, culminating in the unambiguous confirmation of the molecular structure. The workflow diagram below illustrates this synergistic process.

References

- 1. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of 5-Methyl-2-nitropyridine

Introduction: Understanding the Molecule

5-Methyl-2-nitropyridine is an aromatic organic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a nitro group at the 2-position. This substitution pattern is not merely a structural footnote; it is the primary determinant of the compound's chemical reactivity and, consequently, its toxicological profile. The strongly electron-withdrawing nature of the nitro group polarizes the pyridine ring, making the compound a useful intermediate in medicinal chemistry and materials science.[1] However, this same electronic characteristic underpins the potential hazards associated with its handling. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound safely, grounded in the chemical principles that govern its behavior.

Section 1: Physicochemical and Hazard Profile

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. The key physicochemical and toxicological data for this compound are summarized below.

Physicochemical Data

The compound is typically encountered as a white to yellow crystalline powder. Its physical properties are critical for understanding its potential for environmental dispersion and for designing appropriate handling and storage protocols.

| Property | Value | Source |

| CAS Number | 1074-38-0 | [2][3] |

| Molecular Formula | C₆H₆N₂O₂ | [2][4] |

| Molecular Weight | 138.12 g/mol | [2][4][5] |

| Appearance | White to Yellow Crystalline Powder/Solid | |

| Melting Point | 93.0 to 97.0 °C | [2] |

| Density | ~1.246 g/cm³ (Predicted) | [2] |

| Flash Point | 125.4 °C (Predicted) | [2] |

| Solubility | Slightly soluble in water. | [6] |

Toxicological Profile and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[7] The Globally Harmonized System (GHS) classification provides a clear and immediate summary of its primary hazards.

-

GHS Pictogram:

-

(GHS07)[2]

-

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P261: Avoid breathing dust.[4]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

The irritant properties are a direct consequence of the molecule's reactivity. As an electrophilic aromatic compound, it can react with biological nucleophiles, such as amino and thiol groups in proteins on the skin and in mucous membranes, leading to inflammation and irritation.

Section 2: Prudent Handling and Engineering Controls

Safe handling is achieved through a multi-layered approach that combines robust engineering controls with rigorous personal practices. The causality is simple: minimize all potential routes of exposure.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood.[7][10] This is non-negotiable. The fume hood contains airborne particles, preventing inhalation—the most direct route for causing respiratory irritation.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[4]

-

Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[10]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls but is essential for protecting against residual exposure.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.[7]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[10] Standard latex gloves are not sufficient. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contamination. Contaminated gloves must be disposed of as hazardous waste.[11]

-

Body Protection: A full-length laboratory coat, buttoned completely, is mandatory.[10]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[7]

Standard Operating Procedure: Weighing and Transfer

The following workflow minimizes exposure during the most common handling procedure.

Caption: Workflow for Safely Weighing this compound.

Section 3: Storage and Chemical Compatibility

The stability and reactivity of this compound dictate its storage requirements. Improper storage can lead to degradation of the material and create unsafe conditions.

Storage Conditions

-

Container: Keep the compound in a tightly closed, clearly labeled container.[4][10]

-

Environment: Store in a cool, dry, and well-ventilated area.[4][7] Some suppliers recommend refrigeration to ensure long-term stability.

-

Location: The storage area should be a designated chemical cabinet, away from general traffic.

Chemical Incompatibilities

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes the compound susceptible to reaction with certain chemical classes. These reactions can be exothermic and potentially hazardous.

-

Strong Oxidizing Agents: Avoid contact with strong oxidizers (e.g., nitrates, perchlorates, nitric acid).[12] The nitro group already contains oxygen in a high oxidation state; mixing with strong oxidizers can lead to highly energetic, unpredictable reactions.

-

Strong Acids: While the pyridine nitrogen is weakly basic, strong acids can cause vigorous protonation reactions.[12]

-

Strong Bases: Strong bases should also be avoided as they can initiate nucleophilic substitution or other reactions on the electron-deficient ring.[12]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work with the compound.

Exposure Management

The immediate priority is to remove the individual from the source of exposure and decontaminate.

Caption: First Aid Response Protocol for Exposure Incidents.

Spill Management

-

Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[1] Eliminate all ignition sources.

-

Contain: For small spills of the solid, carefully cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1]

-

Collect: Wearing appropriate PPE, gently sweep or scoop the material into a designated, labeled container for hazardous waste.[1] Use non-sparking tools.

-

Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.

Section 5: Waste Disposal

Chemical waste management is a critical component of the laboratory safety lifecycle. This compound and any materials contaminated with it must be treated as hazardous waste.[8][9] Never dispose of this chemical down the drain or in the regular trash.[10]

Disposal Protocol

-

Waste Collection: Collect waste this compound and contaminated disposables (e.g., gloves, weigh paper, absorbent pads) in a dedicated, compatible, and sealable container made of glass or high-density polyethylene (HDPE).[1][8]

-

Labeling: Immediately label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and the approximate quantity.[8]

-

Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]

-

Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.[1] Final disposal is typically achieved through high-temperature incineration at a permitted facility.[1]

-

Empty Containers: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1] The rinsate must be collected and disposed of as hazardous waste.[1] Only after proper decontamination can the container be considered for recycling or regular disposal.[1]

Section 6: Conclusion

This compound is a valuable chemical intermediate whose safe use hinges on a thorough understanding of its reactivity and potential hazards. By implementing the engineering controls, personal practices, and emergency procedures outlined in this guide, researchers can effectively mitigate the risks associated with its handling. A culture of safety, grounded in the scientific principles of the materials we work with, is the ultimate foundation for productive and secure research.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. CAS 1074-38-0 | 4H54-1-F8 | MDL MFCD00234182 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1074-38-0 | FM32781 | Biosynth [biosynth.com]

- 6. 2-Methyl-5-nitropyridine | 21203-68-9 [chemicalbook.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Theoretical Properties of Substituted Nitropyridines: A Computational Approach for Modern Research

Abstract Substituted nitropyridines represent a cornerstone class of heterocyclic compounds with profound implications across diverse scientific domains, from pharmaceuticals and agrochemicals to advanced energetic materials.[1][2][3] Their chemical behavior, stability, and biological activity are intrinsically linked to the subtle interplay of electronic and structural effects imparted by substituents on the pyridine ring. Understanding these properties at a molecular level is paramount for rational design and development. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical methodologies used to characterize substituted nitropyridines. We delve into the core principles of computational chemistry, focusing on Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, to elucidate the electronic structure, thermochemical stability, reactivity, and potential bioactivity of these vital compounds. This guide emphasizes the causality behind methodological choices and presents a self-validating framework for computational analysis, grounded in authoritative research.

The Imperative for Theoretical Investigation

The pyridine scaffold is a fundamental unit in a vast array of natural products and synthetic molecules, including vitamins, coenzymes, and drugs.[1] The introduction of a nitro group (-NO₂) dramatically alters the electronic landscape of the pyridine ring, making it highly electron-deficient. This modification is key to many of its applications, facilitating specific chemical reactions or conferring unique biological activities.[4] However, the precise effects of additional substituents—their nature, number, and position—can be complex and non-intuitive.

Theoretical and computational chemistry provide an indispensable toolkit to dissect these complexities. By modeling nitropyridine derivatives in silico, we can predict their properties with high accuracy, offering insights that guide synthesis, streamline experimentation, and accelerate the discovery process. These computational approaches allow for the systematic evaluation of molecular stability, reactivity, and electronic properties, which are critical for applications ranging from designing potent enzyme inhibitors to developing stable high-energy-density materials.[2][3]

Core Theoretical Methodologies

The selection of a computational method is a critical decision dictated by the specific property being investigated and the desired balance between accuracy and computational cost. For substituted nitropyridines, a multi-faceted approach is often most effective.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules due to its exceptional balance of efficiency and accuracy. It is particularly well-suited for studying the ground-state electronic properties of nitropyridines.

-

Causality of Choice : Unlike more computationally expensive ab initio methods, DFT is feasible for screening libraries of substituted nitropyridines. Functionals like B3LYP, B3PW91, and M06-2X are frequently employed. B3LYP is a robust, general-purpose hybrid functional, while M06-2X is often preferred for systems where non-covalent interactions are important and for thermochemical calculations.[5][6] A basis set such as 6-311++G(d,p) is typically chosen to provide sufficient flexibility for accurately describing the electron distribution, especially for the electronegative nitro group and potential anions.[3]

-

Self-Validating Protocol :

-

Geometry Optimization : The first step is to find the lowest energy structure of the molecule.

-

Frequency Calculation : A subsequent frequency calculation is mandatory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[5]

-

Property Calculation : Single-point energy calculations on the optimized geometry are then used to derive electronic properties like molecular orbital energies, atomic charges, and reactivity descriptors.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR provides a bridge between theoretical molecular properties and macroscopic biological activity or toxicity. It is a powerful statistical tool in drug development and environmental science.[7]

-

Causality of Choice : When dealing with a series of related nitropyridine compounds, QSAR can identify the key molecular features that govern a specific biological response. This avoids costly and time-consuming synthesis and testing of every possible derivative. The models are built on calculated molecular descriptors that quantify various aspects of the molecule's structure and electronic character.[8]

-

Self-Validating Protocol : A robust QSAR model must adhere to the OECD principles for validation. This includes rigorous internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a dedicated test set of compounds not used in model training (R² pred). A statistically significant model will have high values for both training set correlation (R²) and validation metrics, ensuring its predictive power.[7]

General Computational Workflow

The process of theoretical analysis follows a structured path, from initial molecular design to final property prediction. This workflow ensures that calculations are systematic, reproducible, and grounded in validated structures.

Caption: Standard workflow for the theoretical analysis of substituted nitropyridines.

Key Theoretical Properties and Descriptors

DFT calculations yield a wealth of information that can be distilled into key physical and chemical properties.

Electronic Structure and Aromaticity

The introduction of a strong electron-withdrawing nitro group significantly perturbs the π-electron system of the pyridine ring.

-

Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. A low HOMO-LUMO energy gap generally implies higher chemical reactivity.[9][10] For nitropyridines, the LUMO is often localized on the nitro group and the electron-deficient ring, making them susceptible to nucleophilic attack.[4]

-

Aromaticity : While pyridine is aromatic, substituents can modulate this character. Nucleus-Independent Chemical Shift (NICS) is a common computational metric for quantifying aromaticity. A more negative NICS value at the center of the ring indicates stronger aromatic character. Studies have used NICS to evaluate how the position and number of nitro groups affect the aromatic stability of the pyridine core.[5]

Thermochemistry and Stability

For applications in energetic materials, thermochemical properties are paramount.

-

Heat of Formation (HoF) : HoF is a fundamental measure of a molecule's energy content. Accurate HoF values for nitropyridines can be calculated using isodesmic reactions. This technique minimizes computational errors by ensuring that the number and types of chemical bonds are conserved on both sides of a hypothetical reaction, allowing for reliable prediction of thermodynamic stability.[5][11]

-

Bond Dissociation Energy (BDE) : The BDE of the C-NO₂ bond is a crucial indicator of the sensitivity of an energetic compound. A lower BDE suggests an easier initiation of decomposition. DFT calculations can predict these values to screen potential energetic materials for thermal stability.[3]

| Compound | Method | Basis Set | Calculated HoF (kJ/mol) |

| 2-Nitropyridine | B3LYP | 6-31G(d,p) | 129.7 |

| 3-Nitropyridine | B3LYP | 6-31G(d,p) | 108.8 |

| 4-Nitropyridine | B3LYP | 6-31G(d,p) | 113.8 |

| 2,6-Dinitropyridine | B3LYP | 6-31G(d,p) | 163.6 |

| 3,5-Dinitropyridine | B3LYP | 6-31G(d,p) | 120.5 |

| Table compiled from data presented in theoretical studies.[5][11] |

Reactivity Descriptors

From the HOMO and LUMO energies, a set of global reactivity descriptors can be derived to provide a quantitative measure of chemical reactivity and stability.

Caption: Derivation of global reactivity descriptors from frontier molecular orbitals.

-

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.

-

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. Nitropyridines, being electron-deficient, generally have high electrophilicity indices, which aligns with their known susceptibility to nucleophilic attack.[10][12]

Case Study: QSAR Protocol for Biological Activity

This section outlines a detailed methodology for developing a QSAR model to predict the biological activity (e.g., enzyme inhibition, toxicity) of a series of substituted nitropyridines.

Step-by-Step QSAR Development Protocol

-

Data Curation : Assemble a dataset of nitropyridine compounds with experimentally measured biological activity (e.g., IC₅₀, LD₅₀). Ensure data consistency and convert activity values to a logarithmic scale (e.g., pIC₅₀).

-

Molecular Modeling and Optimization : For each molecule in the dataset, generate a 3D structure and perform a full geometry optimization and frequency calculation using a consistent DFT method (e.g., B3LYP/6-31G(d)).

-

Descriptor Calculation : From the optimized structures, calculate a wide range of molecular descriptors. These can include:

-

Quantum Chemical : HOMO/LUMO energies, atomic charges, dipole moment, electrophilicity index.[8]

-

Physicochemical : LogP (lipophilicity), molecular weight, molar refractivity.

-

Topological : Connectivity indices that describe molecular shape and branching.

-

-

Data Splitting : Divide the dataset into a training set (~75-80%) for model building and a test set (~20-25%) for external validation.

-

Feature Selection and Model Building : Use statistical techniques (e.g., Multiple Linear Regression, Partial Least Squares) to select the most relevant descriptors and build the QSAR equation that links them to the biological activity.

-

Model Validation :

-

Internal Validation : Assess the robustness of the model using cross-validation (e.g., leave-one-out) on the training set. A high Q² value (>0.6) is desirable.

-

External Validation : Use the model to predict the activity of the test set compounds. A high R²pred value (>0.6) indicates good predictive power.

-

Applicability Domain : Define the chemical space in which the model's predictions are reliable.

-

Conclusion and Future Outlook

Theoretical and computational methods provide a powerful, predictive framework for understanding the nuanced properties of substituted nitropyridines. By leveraging DFT for detailed electronic and structural analysis and QSAR for linking these properties to function, researchers can accelerate the design of novel molecules with tailored characteristics. The continued development of computational methodologies, including machine learning algorithms and more accurate DFT functionals, will further enhance our ability to predict the behavior of these important compounds, paving the way for rapid advancements in medicine, materials science, and beyond.